molecular formula C12H14Cl2O4 B14307440 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate CAS No. 116161-57-0

2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate

Cat. No.: B14307440
CAS No.: 116161-57-0
M. Wt: 293.14 g/mol
InChI Key: QLZWYYMCBXMZIN-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound belonging to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a butanoate backbone, with a hydroxyethyl group at the terminal position. This compound is primarily used in agricultural settings as a selective herbicide to control broad-leaved weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dichlorophenoxybutanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4-dichlorophenoxybutanoic acid and ethylene glycol.

    Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenoxybutanoic acid and ethylene glycol.

    Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

    Substitution: Various substituted phenoxybutanoate derivatives.

Scientific Research Applications

2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in weed control.

    Medicine: Explored for potential anti-inflammatory and anti-cancer properties due to its structural similarity to other bioactive phenoxy compounds.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The primary mechanism of action of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of vascular tissue and ultimately the death of the plant. The compound is absorbed through the leaves and roots and translocated throughout the plant, exerting its herbicidal effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenoxybutanoic acid (2,4-DB): Another phenoxy herbicide with a butanoic acid backbone.

    Methyl 2,4-dichlorophenoxybutanoate: A methyl ester derivative of 2,4-DB.

Uniqueness

2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the hydroxyethyl group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in agriculture and research.

Properties

CAS No.

116161-57-0

Molecular Formula

C12H14Cl2O4

Molecular Weight

293.14 g/mol

IUPAC Name

2-hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C12H14Cl2O4/c1-2-10(12(16)17-6-5-15)18-11-4-3-8(13)7-9(11)14/h3-4,7,10,15H,2,5-6H2,1H3

InChI Key

QLZWYYMCBXMZIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCCO)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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